Fenoxaprop

説明

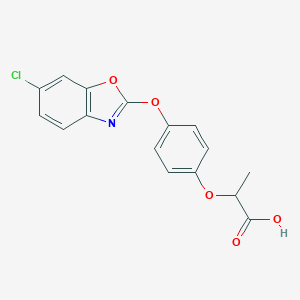

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPOHAUSNPTFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058224 | |

| Record name | Fenoxaprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95617-09-7 | |

| Record name | Fenoxaprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95617-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Fenoxaprop Action in Target Organisms

Elucidation of Acetyl-CoA Carboxylase (ACCase) Inhibition by Fenoxaprop

The primary mode of action of this compound involves the inhibition of acetyl-CoA carboxylase (ACCase) chemicalwarehouse.comdergipark.org.trscielo.brucanr.edu. ACCase is a crucial enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids dergipark.org.trfrontiersin.orgocl-journal.orgscielo.brusda.gov. This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA scielo.br.

ACCase exists in different forms in plants. Graminaceous monocots, which are the primary targets of this compound, possess a multidomain, homomeric form of ACCase in their plastids that is sensitive to this class of herbicides. scielo.brpressbooks.pub Dicotyledonous plants, on the other hand, typically have a heteromeric form of ACCase in plastids and a homomeric form in the cytosol, neither of which is generally inhibited by this compound, providing a basis for selectivity. scielo.brucanr.edupressbooks.pub

Molecular Interactions and Binding Affinity with ACCase

This compound, specifically its herbicidally active acid form (this compound-acid), binds to the carboxyltransferase (CT) domain of the homomeric ACCase enzyme. scielo.br Molecular docking studies have provided insights into the specific interactions. This compound-acid is shown to bind to ACCase through hydrogen bonds with specific amino acid residues, such as ALA-1627 and ILE-1735 (numbering may vary depending on the specific ACCase enzyme studied). Additionally, pi-pi interactions with residues like TYR-1738 contribute to the binding affinity, allowing the herbicide to penetrate deeply into the enzyme's active site. nih.govnih.gov

Computational simulations, including molecular dynamics (MD) simulations and molecular mechanics-Poisson-Boltzmann surface area (MM/PBSA) calculations, have been used to study the binding of this compound to ACCase. nih.govnih.govpnrjournal.compnrjournal.com These studies indicate that the herbicide protein binds to the active site on the receptor at a specific location. pnrjournal.com For instance, in one study using the 3jzf protein structure of ACCase, This compound-p-ethyl (B1329639) showed interactions with residues like ARG_292 (good interaction), HIS_209 (hydrophobic bond), GLN_233 and GLN_237 (hydrogen bonds), and HIS_236 (water bridges). pnrjournal.com These interactions contribute to the stability of the complex. pnrjournal.com Mutations in the ACCase enzyme, such as W374C, I388N, and D425G, have been shown to affect the conformational change of the binding pocket and decrease the pi-pi interactions, leading to reduced binding affinity of herbicides like this compound and conferring resistance. nih.govnih.gov

Impact on Lipid Biosynthesis Pathways in Susceptible Plants

The inhibition of ACCase by this compound directly impacts fatty acid synthesis, as the production of malonyl-CoA is the initial and rate-limiting step in this pathway. dergipark.org.trfrontiersin.orgocl-journal.orgscielo.brusda.gov Fatty acids are essential components of various lipids in plants, including those that form biological membranes. nih.gov In plants, fatty acid synthesis primarily occurs in plastids, with subsequent modifications and assembly into different lipid classes taking place in the endoplasmic reticulum and other organelles. ocl-journal.orgnih.govmicrobiologyjournal.org

By blocking fatty acid synthesis, this compound prevents the formation of new lipids. scielo.br This disruption in lipid biosynthesis leads to the disintegration of cell membranes, particularly in actively growing meristematic tissues where rapid cell division and expansion require significant membrane synthesis. chemicalwarehouse.comscielo.br The inability to produce essential lipids for membrane formation ultimately results in a loss of cell membrane integrity, metabolite leakage, and ultimately cell death in susceptible plants. scielo.br

Research findings support the link between this compound treatment and altered lipid levels. Studies have shown that lipid levels can be used as a biochemical marker for herbicide susceptibility. scielo.brresearchgate.net For example, in susceptible wheat varieties treated with this compound-p-ethyl, lipid levels decreased significantly compared to untreated controls. scielo.br Conversely, in wheat varieties exhibiting tolerance or treated with a safener like mefenpyr-diethyl, lipid levels were higher, suggesting that increased lipid content or enhanced lipid biosynthesis can contribute to protection against this compound injury. scielo.brresearchgate.net

The following table illustrates the effect of this compound-p-ethyl on lipid content in different wheat varieties:

| Variety | Treatment | Lipid Content (% of shoot dry weight at 14 DAT) |

| BRS 49 | Untreated/Control | 8.27 ± 0.16 |

| BRS 49 | This compound-p-ethyl (69 g ha⁻¹) | 3.03 ± 0.10 |

| BRS 49 | This compound-p-ethyl + mefenpyr-diethyl | 10.30 ± 0.50 |

| BRS 49 | Mefenpyr-diethyl (18.75 g ha⁻¹) | 11.45 ± 0.28 |

| CD 104 | Untreated/Control | 8.56 ± 0.44 |

| CD 104 | This compound-p-ethyl (69 g ha⁻¹) | 2.47 ± 0.14 |

| CD 104 | This compound-p-ethyl + mefenpyr-diethyl | 8.56 ± 0.18 |

| CD 104 | Mefenpyr-diethyl (18.75 g ha⁻¹) | 9.33 ± 0.08 |

| CEP 24 | Untreated/Control | 11.06 ± 0.34 |

| CEP 24 | This compound-p-ethyl (69 g ha⁻¹) | 9.31 ± 0.12 |

| CEP 24 | This compound-p-ethyl + mefenpyr-diethyl | 11.06 ± 0.50 |

| CEP 24 | Mefenpyr-diethyl (18.75 g ha⁻¹) | 15.33 ± 0.15 |

| IAPAR 78 | Untreated/Control | 8.65 ± 0.40 |

| IAPAR 78 | This compound-p-ethyl (69 g ha⁻¹) | 8.11 ± 0.69 |

| IAPAR 78 | This compound-p-ethyl + mefenpyr-diethyl | 10.77 ± 0.61 |

| IAPAR 78 | Mefenpyr-diethyl (18.75 g ha⁻¹) | 13.50 ± 0.12 |

| Rubi | Untreated/Control | 8.16 ± 0.34 |

| Rubi | This compound-p-ethyl (69 g ha⁻¹) | 6.99 ± 0.08 |

| Rubi | This compound-p-ethyl + mefenpyr-diethyl | 9.61 ± 0.06 |

| Rubi | Mefenpyr-diethyl (18.75 g ha⁻¹) | 10.70 ± 0.21 |

*Data represents mean ± S.E. of six replicates. scielo.br

Absorption and Translocation Dynamics of this compound in Plants

This compound is typically applied as a post-emergence herbicide and is absorbed by the plant foliage. chemicalwarehouse.comucanr.eduherbiguide.com.aumade-in-china.comresearchgate.net As a systemic herbicide, it is then translocated throughout the plant to reach the sites of action in the meristematic tissues. chemicalwarehouse.comscielo.brucanr.edupressbooks.pubherbiguide.com.aumade-in-china.com

Foliar Uptake and Systemic Distribution

Foliar uptake is the primary route of entry for this compound into susceptible plants. ucanr.eduherbiguide.com.aumade-in-china.comresearchgate.netpublications.gc.ca Once applied to the leaves, the herbicide must penetrate the cuticle and epidermis to enter the plant's internal tissues. oregonstate.edu The rate of foliar uptake can be influenced by various factors, including the physicochemical properties of the herbicide, plant species, and environmental conditions. researchgate.net this compound-p-ethyl, the ethyl ester form in which it is often applied, is a prodrug that is rapidly converted to the herbicidally active acid form within the plant by carboxyesterase activity. lsuagcenter.com The more lipophilic ester form facilitates penetration across the leaf cuticle. scielo.br

Following absorption, this compound is distributed systemically throughout the plant. chemicalwarehouse.commade-in-china.comresearchgate.net This systemic movement allows the herbicide to reach the meristems, which are the actively growing regions of the plant located in shoots and roots, where ACCase activity is high and fatty acid synthesis is crucial for cell division and growth. scielo.brucanr.edu

Studies investigating the absorption and translocation of this compound have shown variations depending on the plant species and biotype. For instance, research on Echinochloa phyllopogon biotypes revealed differences in absorption rates, although translocation amounts and rates did not differ significantly between susceptible and resistant biotypes. nih.govacs.org In this case, a large percentage of the applied herbicide remained in the treated leaf. nih.govacs.org

Acropetal and Basipetal Movement within Vascular Tissues

Systemic herbicides like this compound move within the plant's vascular tissues: the xylem and the phloem. scielo.brucanr.edupressbooks.puboregonstate.edu Acropetal movement occurs in the xylem, transporting water and minerals upwards from the roots to the shoots and leaves. oregonstate.edu Basipetal movement occurs in the phloem, transporting sugars and other organic solutes from source tissues (like mature leaves) to sink tissues (like roots, developing leaves, and meristems). oregonstate.edu

This compound is reported to be translocated both acropetally and basipetally within the plant after absorption by the leaves. made-in-china.comresearchgate.netpublications.gc.ca This bidirectional movement ensures that the herbicide reaches both the shoot and root meristems, which are critical sites of action for ACCase inhibitors. scielo.brucanr.edu While some studies indicate that only a small percentage of absorbed this compound may translocate through the plant vascular system, this movement is sufficient to disrupt growth in susceptible species. researchgate.net The systemic nature of this compound, moving through both xylem and phloem, contributes to its effectiveness in controlling grass weeds by reaching the actively growing points throughout the plant. scielo.brucanr.edupressbooks.puboregonstate.edu

Fenoxaprop Metabolism and Degradation Studies in Biological Systems

Metabolic Pathways in Plants

In plants, the metabolism of fenoxaprop-ethyl (B166152) is a key factor in determining herbicide selectivity and can also contribute to herbicide resistance in weeds. The primary metabolic pathways involve hydrolysis, conjugation, and the action of specific enzyme classes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.

Hydrolysis of this compound-ethyl to this compound Acid

The initial step in the metabolism of this compound-ethyl in plants is typically the hydrolysis of the ethyl ester to the herbicidally active free acid, this compound acid. epa.govepa.govresearchgate.netfao.org This conversion is essential for the herbicide to exert its inhibitory effect on ACCase. Studies have shown that this hydrolysis occurs rapidly in plant tissues. fao.org For example, in wheat, this compound-ethyl is converted to this compound acid. researchgate.net In some cases, this conversion can be very rapid, with a significant portion of the ester converting to the acid within hours of application. researchgate.net

Conjugation with Glutathione (GSH) and Other Metabolites

Conjugation with glutathione (GSH) is a significant detoxification pathway for this compound in plants, particularly in tolerant species. researchgate.netnih.govnih.gov This process involves the formation of a conjugate between this compound acid or its metabolites and GSH, catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.govscielo.br This conjugation renders the herbicide less phytotoxic. scielo.br In wheat, for example, This compound-P-ethyl (B1329639) can be detoxified by conjugation with glutathione. researchgate.net Some plants may also utilize alternative thiols, such as hydroxymethylglutathione, in addition to glutathione for detoxification. nih.govnih.govresearchgate.net Following conjugation, the glutathione conjugates can be further processed through distinct pathways, potentially leading to the formation of cysteine derivatives and subsequent N-glycosylation. nih.gov

Role of Cytochrome P450 Monooxygenases (CYPs) in Detoxification

Cytochrome P450 monooxygenases (CYPs) play a role in the metabolic detoxification of herbicides in plants, including this compound-P-ethyl. researchgate.netresearchgate.netnih.gov While hydrolysis and glutathione conjugation are considered major pathways, CYPs can be involved in other metabolic transformations that contribute to herbicide breakdown and reduced toxicity. researchgate.net Enhanced CYP activity has been implicated as a mechanism of metabolic resistance to this compound-P-ethyl in certain weed biotypes. researchgate.netnih.gov Studies have identified specific CYP genes that are up-regulated in resistant plants following exposure to this compound-P-ethyl, suggesting their involvement in enhanced metabolism. researchgate.netnih.gov

Role of Glutathione S-Transferases (GSTs) in Detoxification

Glutathione S-transferases (GSTs) are crucial enzymes in plant herbicide detoxification, catalyzing the conjugation of herbicides with glutathione. researchgate.netnih.govscielo.brgla.ac.uk This conjugation is a key mechanism of tolerance and resistance to this compound-P-ethyl in various plant species. researchgate.netnih.govscielo.bracs.org Studies have shown that increased GST activity is associated with enhanced detoxification of this compound-P-ethyl. scielo.br Plant GSTs, particularly those belonging to the phi (F) and tau (U) classes, are largely responsible for these conjugation reactions. nih.gov Some studies suggest that safeners, chemicals used to protect crops from herbicide damage, can enhance the detoxification of this compound-ethyl by increasing GST activity. scielo.br

Identification of Specific Metabolites

Several metabolites of this compound-ethyl have been identified in plants. The primary and most significant metabolite is this compound acid, formed by the hydrolysis of the ethyl ester. epa.govepa.govresearchgate.netfao.org Another important metabolite is 6-chloro-2,3-dihydrobenzoxazol-2-one. epa.govepa.govepa.govuni-hohenheim.de This metabolite can be formed after the cleavage of the phenoxy linkage in this compound acid. epa.govepa.gov Other polar metabolites, including conjugates with glutathione and possibly other plant constituents, have also been observed. acs.org The specific metabolites and their relative abundance can vary depending on the plant species and its metabolic capabilities.

Metabolic Pathways in Animals (Rats and Ruminants)

The metabolism of this compound-ethyl has also been investigated in animals, particularly in rats and ruminants, to understand its fate and potential residues in livestock commodities. epa.govepa.govepa.govepa.govnih.govepa.govresearchgate.net

In rats, this compound-ethyl is rapidly absorbed after oral administration and undergoes metabolism. nih.govresearchgate.net Studies in rats have shown that this compound-ethyl is metabolized to this compound acid and other metabolites, including benzoxazol mercapturic acid and hydroxyphenoxy propionic acid. nih.govepa.govresearchgate.net The metabolites can be more persistent than the parent compound, with varying elimination half-lives in urine. nih.gov

In lactating ruminants, such as cows, metabolism studies have also been conducted. epa.govepa.govepa.govepa.gov These studies indicated the presence of this compound-ethyl and its metabolites in milk and tissues like liver and kidney. epa.govepa.govepa.gov One metabolite, 6-chloro-2,3-dihydrobenzoxazol-2-one (also referred to as HOE 054014), has been reported to constitute a significant portion of the residue in milk, liver, and kidney in lactating ruminants. epa.govepa.govepa.govepa.gov Early analytical methods often converted the parent compound and its metabolites to this specific compound for detection, which limited the ability to differentiate the relative amounts of each in tissues and milk. epa.govepa.gov However, it is understood that the metabolic pathway in rats is similar to that in cows. epa.gov The residues of concern in ruminants are generally considered to be the combined residues of this compound-ethyl, its free acid metabolite (this compound acid), and 6-chloro-2,3-dihydrobenzoxazol-2-one, expressed as this compound-ethyl equivalents. epa.gov

Here is a summary of metabolite distribution in lactating ruminants based on early studies:

| Tissue/Fluid | Metabolite (HOE 054014) as % of Total Residue |

| Milk | 75% epa.govepa.govepa.govepa.gov |

| Liver | 50% epa.govepa.govepa.govepa.gov |

| Kidney | 50% epa.govepa.govepa.govepa.gov |

Table 1: Metabolite Distribution in Lactating Ruminants

| Tissue/Fluid | Metabolite (HOE 054014) as % of Total Residue |

| Milk | 75% |

| Liver | 50% |

| Kidney | 50% |

Studies in rats have also indicated that this compound-ethyl can affect lipid metabolism, although the specific interactions can be species-dependent. pssj2.jpfederalregister.gov

Identification of Key Metabolites

Several key metabolites of this compound have been identified in various biological systems, including plants and microorganisms. The primary metabolite is this compound (the free acid). scispace.comusda.govresearchgate.netepa.govnih.gov Another significant metabolite is 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). usda.govoup.comepa.govnih.govacs.orgepa.govepa.gov

In plants such as soybeans, rice, cotton, peanuts, and wheat, the metabolic pathway of this compound-ethyl is considered similar. epa.govepa.gov The parent compound is cleaved to yield this compound, which subsequently loses phenoxypropionic acid to produce 6-chloro-2,3-dihydrobenzoxazol-2-one. epa.govepa.gov

In animals, studies in rats and lactating ruminants have shown that 6-chloro-2,3-dihydrobenzoxazol-2-one can constitute a significant portion of the residue in milk and tissues like liver and kidney. epa.govepa.gov

Microorganisms also play a role in the metabolism of this compound-ethyl. Studies using mixed microbial consortia have identified this compound and 6-chloro-2,3-dihydrobenzoxazol-2-one as metabolites. usda.govoup.com Specific bacterial strains, such as Rhodococcus sp. strain T1, have been shown to degrade this compound-ethyl primarily by cleaving the ester bond to form this compound. oup.com

Environmental Degradation of this compound

The environmental fate of this compound is largely determined by its degradation in soil and water. This compound-ethyl is not typically persistent in soil systems, although persistence can vary depending on environmental conditions. herts.ac.uk

Degradation in Soil Environments

Degradation of this compound and this compound-ethyl in soil is a significant process influencing their persistence and potential environmental impact. This degradation often follows first-order kinetics. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org this compound-ethyl typically degrades rapidly in soil, with reported half-lives often less than 2 days. royalsocietypublishing.orgresearchgate.netnih.govroyalsocietypublishing.org this compound, the acid metabolite, can be more persistent than the parent compound in soil. royalsocietypublishing.orgresearchgate.net

Influence of Soil Moisture and Temperature on Dissipation

Soil moisture and temperature are critical factors influencing the degradation rate of this compound and its metabolites in soil. Higher soil moisture content can accelerate the hydrolysis of this compound-ethyl to this compound. nih.gov Studies on this compound acid have shown that degradation rates increase with temperature. At 85% of field capacity, half-life values for this compound acid ranged from 42 days at 10 °C to 5 days at 30 °C in Saskatchewan soils. cdnsciencepub.comnih.govcdnsciencepub.com Soil with low water content can slow down the degradation of this compound-ethyl. nih.gov

The effect of moisture on this compound acid breakdown can vary depending on soil type; in a clay soil at 20 °C, moisture levels between 50% and 100% of field capacity had no significant effect on the degradation rate. cdnsciencepub.comnih.govcdnsciencepub.com Air-dry soils showed no loss of radioactivity after 65 days, indicating that moisture is essential for degradation. cdnsciencepub.comnih.govcdnsciencepub.com

Role of Microorganisms in Biodegradation

Microorganisms play a predominant role in the degradation of this compound and this compound-ethyl in soil. oup.comnih.govacs.org The rapid hydrolysis of this compound-ethyl to this compound in moist, non-sterile soils suggests microbial involvement. usda.gov Sterilized soil experiments have indicated that the enantioselective degradation observed for this compound and this compound-ethyl is primarily due to microbially mediated processes. nih.govacs.orgacs.org

Microbial activity can lead to further degradation of this compound, including ring fission and mineralization to CO2. usda.govcdnsciencepub.comnih.govcdnsciencepub.com Some metabolites can also be incorporated into soil microbial biomass and organic matter. usda.govcdnsciencepub.comnih.govcdnsciencepub.com

Enantioselective Degradation in Soil

This compound-ethyl and its metabolite this compound are chiral compounds, existing as enantiomers (R and S forms). Studies have shown that the degradation of both this compound-ethyl and this compound in soil can be enantioselective, meaning one enantiomer degrades faster than the other. nih.govacs.orgacs.orgmdpi.comresearchgate.net

For racemic this compound-ethyl, the herbicidally inactive S-(-)-enantiomer has been observed to degrade faster than the active R-(+)-enantiomer in various soils. nih.govacs.orgacs.org this compound-ethyl itself is configurationally stable in soil, with no observed interconversion between enantiomers. nih.govacs.orgacs.org

The degradation of racemic this compound acid is also enantioselective, with the S-(-)-fenoxaprop preferentially degraded. nih.govacs.orgacs.org Half-lives for the S-form in different soils ranged from 2.03 to 5.17 days, while the R-form had longer half-lives ranging from 2.42 to 20.39 days. nih.govacs.orgacs.org Inversion of the S-(-)-enantiomer into the R-(+)-enantiomer of this compound has been observed in some soils. nih.govacs.orgacs.org These enantioselective processes are primarily attributed to microbial activity. nih.govacs.orgacs.org

Effects of Biochar on Degradation Pathways

The addition of biochar as a soil amendment can influence the degradation of this compound-ethyl and this compound in soil. Biochar can affect the fate of these compounds through sorption and by altering microbial activity and soil properties. royalsocietypublishing.orgresearchgate.netresearchgate.netijrpr.com

Studies have shown that biochar amendment can restrain the formation of this compound from this compound-ethyl and promote the dissipation of this compound. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org In one study, the half-life of this compound in biochar-amended soil was significantly shorter (1.5 days) compared to control soil (56.9 days). royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org This accelerated dissipation of this compound in the presence of biochar may be due to limited adsorption of this compound to biochar and positive impacts of biochar on microorganisms involved in its degradation. royalsocietypublishing.org

However, biochar can also affect the degradation of the parent compound, this compound-ethyl. In some cases, biochar amendment has been reported to decelerate the dissipation of this compound-ethyl, potentially by adsorbing the compound and reducing its bioavailability to soil microorganisms. royalsocietypublishing.org

Biochar can also influence the microbial communities in soil, potentially benefiting this compound-degrading bacteria and altering degradation pathways. royalsocietypublishing.orgijrpr.com

Data Tables

| Metabolite Name | Formation Source (Example) | Biological System (Example) | Notes |

| This compound | This compound-ethyl hydrolysis | Plants, Microorganisms, Soil | Primary active metabolite, herbicidal activity. scispace.comusda.govoup.comroyalsocietypublishing.orgresearchgate.netnih.gov |

| 6-chloro-2,3-dihydrobenzoxazol-2-one | This compound degradation | Plants, Animals, Microorganisms | Key metabolite. usda.govoup.comepa.govnih.govacs.orgepa.govepa.gov |

| 2-amino-5-chlorophenol | Degradation pathway | Microorganisms | Identified intermediate metabolite in some consortia. researchgate.net |

| 2-(4-hydroxyphenoxy)-propionic acid | Degradation pathway | Microorganisms | Identified intermediate metabolite in some consortia. researchgate.net |

| Factor | Effect on this compound/Fenoxaprop-ethyl Degradation in Soil | Notes |

| Soil Moisture | Higher moisture generally increases degradation rate. | Essential for degradation; low moisture slows down degradation. nih.govcdnsciencepub.comnih.govcdnsciencepub.com |

| Temperature | Higher temperature increases degradation rate. | Half-life of this compound acid decreased significantly with increasing temperature. cdnsciencepub.comnih.govcdnsciencepub.com |

| Microorganisms | Primary drivers of degradation, including enantioselectivity and ring fission. | Enantioselectivity attributed to microbial processes. usda.govoup.comnih.govacs.orgacs.org |

| Biochar Amendment | Can accelerate this compound dissipation; may decelerate this compound-ethyl dissipation. | Effects depend on compound and potentially microbial community changes. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgresearchgate.netijrpr.com |

| Enantioselectivity | S-enantiomers of this compound-ethyl and this compound are generally degraded faster than R-enantiomers. | Microbially mediated process. nih.govacs.orgacs.org |

Degradation in Aquatic Environments

The fate of this compound-ethyl in aquatic environments is influenced by several processes, including photolysis, hydrolysis, and microbial degradation. The persistence of the compound and its degradation products in water and sediment is a critical aspect of its environmental risk assessment. herts.ac.ukherts.ac.ukresearchgate.netresearchgate.net

Photolysis and Hydrolysis in Water Systems

Photolysis, the degradation induced by light, and hydrolysis, the degradation through reaction with water, are significant abiotic transformation pathways for this compound-ethyl in aquatic systems. Studies have shown that this compound-ethyl can undergo both processes, with their rates being influenced by factors such as pH and the presence of sensitizers or microbial activity. nih.govrroij.comoup.com

Hydrolysis of this compound-ethyl is pH-dependent. It is relatively stable in neutral to slightly acidic conditions but degrades more rapidly under alkaline conditions. For instance, this compound-ethyl was found to be stable to hydrolysis at 20°C in pH 5 and pH 7 solutions but hydrolyzed rapidly in pH 9 solutions. epa.govepa.gov One study reported a hydrolysis half-life of 8.3 hours at pH 9.1, while at pH 6.1 and 7.4, hydrolysis was slower. oup.com Another study indicated hydrolysis half-lives of 100 days at 20°C and pH 7 for this compound-ethyl, and 22.2 days for this compound-P-ethyl under the same conditions. herts.ac.ukherts.ac.uk

Photolysis in water also contributes to the degradation of this compound-ethyl. The photolysis half-life in sterile, distilled water has been reported to be significantly longer than in field water, suggesting that substances present in natural water bodies can accelerate the process. oup.com For example, a photolysis half-life of 269 hours was observed in sterile distilled water, whereas in field water, a combination of microbial and photochemical reactions resulted in a half-life of 29 hours. oup.com Another study reported photolysis half-lives for this compound-P-ethyl ranging from 16.8 to 20 days in Milli-Q, acidic, and neutral water under sunlight, and a much faster degradation in basic water with a half-life of 2.0 days. rroij.com

The primary degradation product of this compound-ethyl via hydrolysis and photolysis is typically this compound (the acid form). oup.comnih.gov Other degradation products identified include ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP), 2-(4-hydroxyphenoxy)propanoic acid (HPPA), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). researchgate.netresearchgate.netoup.com

Here is a summary of reported half-lives for this compound-ethyl and this compound-P-ethyl hydrolysis and photolysis in water:

| Compound | Process | Conditions | Half-life | Source |

| This compound-ethyl | Hydrolysis | pH 9.1 | 8.3 hours | oup.com |

| This compound-ethyl | Hydrolysis | pH 7, 20°C | 100 days | herts.ac.uk |

| This compound-P-ethyl | Hydrolysis | pH 7, 20°C | 22.2 days | herts.ac.uk |

| This compound-ethyl | Photolysis | Sterile, distilled water | 269 hours | oup.com |

| This compound-ethyl | Photolysis | Field water | 29 hours | oup.com |

| This compound-P-ethyl | Photolysis | Milli-Q water (sunlight) | 16.8 days | rroij.com |

| This compound-P-ethyl | Photolysis | Acidic water (sunlight) | 17.6 days | rroij.com |

| This compound-P-ethyl | Photolysis | Neutral water (sunlight) | 20 days | rroij.com |

| This compound-P-ethyl | Photolysis | Basic water (sunlight) | 2.0 days | rroij.com |

| This compound-P-ethyl | Hydrolysis | pH 4, 25°C | 2.8 days | wppdb.com |

| This compound-P-ethyl | Hydrolysis | pH 5, 25°C | 19.2 days | wppdb.com |

| This compound-P-ethyl | Hydrolysis | pH 9, 25°C | 0.7 days | wppdb.com |

| This compound-P-ethyl | Photolysis | Sterile buffer pH 5 (sun test II) | 210.5 hours (53.5 d estimated) | fao.org |

| This compound-P-ethyl | Photolysis | Sterile buffer pH 5 (sun test III) | 259.4 hours (65.4 d estimated) | fao.org |

Persistence in Water and Sediment

The persistence of this compound and its degradation products in the aquatic environment, encompassing both the water column and sediment, is variable and depends on several environmental factors, including microbial activity, pH, temperature, and the presence of organic matter. herts.ac.ukherts.ac.ukijrpr.comresearchgate.netresearchgate.netregulations.gov

In water-sediment microcosm studies, this compound-ethyl has been shown to degrade relatively quickly. Some studies indicate rapid dissipation of this compound-ethyl from water with half-lives less than 4 hours in field conditions. oup.com However, the degradation of the primary metabolite, this compound (the acid form), can be slower. This compound has been reported to have half-lives in water ranging from 6.4 to 12.4 days. researchgate.netresearchgate.net

This compound-ethyl tends to distribute into sediment due to its relatively low aqueous solubility. researchgate.netepa.gov In sediment, hydrolysis is considered a main degradation pathway, and the degradation rate can increase with higher water content. researchgate.net While this compound-ethyl itself may degrade rapidly in sediment (half-lives less than 1 day in flooded soils), its degradation products can persist. epa.gov For example, CDHB, a degradation product, showed a half-life of 17.8 days in sediment in one study. researchgate.net

The enantioselective degradation of this compound-ethyl and its chiral degradation products (this compound, EHPP, and HPPA) has been observed in water and sediment, with microorganisms playing a significant role in this selectivity. researchgate.net The herbicidally inactive S-enantiomer of this compound-ethyl has been found to degrade faster than the R-enantiomer in both water and sediment. researchgate.net Similarly, S-EHPP and S-HPPA were also preferentially degraded. researchgate.net

Here is a summary of reported persistence data for this compound and its degradation products in water and sediment:

| Compound | Matrix | Half-life | Source |

| This compound-ethyl | Field water | <4 hours | oup.com |

| This compound | Water | 6.4-12.4 days | researchgate.netresearchgate.net |

| This compound-ethyl | Flooded soil | <1 day | epa.gov |

| CDHB | Sediment | 17.8 days | researchgate.net |

| CDHB | Water | 96.3 days | researchgate.net |

Herbicide Resistance to Fenoxaprop in Weed Species

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) to fenoxaprop primarily involves alterations to the herbicide's intended target enzyme, ACCase. mdpi.comnih.gov These alterations typically reduce the binding affinity of the herbicide to the enzyme, thereby diminishing its inhibitory effect. nih.gov

ACCase Gene Mutations Conferring Resistance

Mutations in the gene encoding ACCase are a major cause of TSR to this compound and other ACCase-inhibiting herbicides. cambridge.org These mutations result in amino acid substitutions within the enzyme structure, particularly in the carboxyltransferase (CT) domain, which is the binding site for APP herbicides. cambridge.orgcambridge.org The presence of these mutations can lead to varying levels of resistance depending on the specific substitution and the weed species.

Specific Amino Acid Substitutions

Numerous studies have identified specific amino acid substitutions in the plastidic ACCase enzyme that confer resistance to this compound. These substitutions occur at conserved codon positions within the CT domain. Some of the frequently reported substitutions include:

Ile-1781-Leu: This substitution is associated with resistance to APP herbicides and some cyclohexanedione (CHD) herbicides, although typically not clethodim. oup.com

Ile-1781-Val: This mutation has also been identified as conferring resistance to this compound. bioline.org.brbioline.org.br

Ile-2041-Asn: This substitution primarily confers resistance to APP herbicides. bioline.org.brbioline.org.broup.commdpi.com

Asp-2078-Gly: This mutation can confer resistance to a broader range of ACCase inhibitors, including many APP and CHD herbicides. bioline.org.brbioline.org.broup.commdpi.comawsjournal.org

Gly-2096-Ala: Similar to Ile-2041-Asn, this substitution is mainly associated with resistance to APP herbicides. bioline.org.brbioline.org.broup.commdpi.com

Other mutations at positions such as 1999, 2027, and 2088 have also been linked to ACCase inhibitor resistance, including resistance to this compound in some weed species. cambridge.orgcambridge.orgoup.comcambridge.orgfrontiersin.org The specific amino acid substitution(s) present in a weed population determine the cross-resistance pattern to different ACCase-inhibiting herbicides. oup.com In some cases, multiple mutations can coexist within the ACCase gene, further complicating resistance profiles. mdpi.com

Data on the resistance levels conferred by specific ACCase mutations to this compound in different weed species highlight the impact of these target-site alterations. For example, studies on Beckmannia syzigachne and Alopecurus aequalis have documented high resistance indices associated with these mutations. bioline.org.brcambridge.orgacs.org

Prevalence and Geographical Distribution of this compound Resistance

Herbicide resistance, including resistance to this compound, is a significant global issue affecting food production biorxiv.org. Resistance to ACCase-inhibiting herbicides has been reported in approximately 47 grass weed species worldwide cambridge.org. The International Herbicide-Resistant Weed Database (IHRWD) recorded 1639 cases of weed resistance across 310 weed species in 71 countries between 1957 and 2021, involving resistance to 165 active ingredients biorxiv.org.

This compound resistance has been specifically reported in various weed species across different geographical regions. For example, resistance in Phalaris minor to this compound has been reported in Punjab, India ppqs.gov.in. Studies in China have confirmed high-level resistance to This compound-P-ethyl (B1329639) in Keng stiffgrass (Sclerochloa kengiana) populations cambridge.org. Resistance in Alopecurus japonicus to this compound-P-ethyl has also developed in China due to extensive and continuous use mdpi.com. Lolium rigidum from Australia was one of the first weed species reported to be resistant to ACCase inhibitors, including this compound cambridge.orgisws.org.in. Resistance in Echinochloa phyllopogon to this compound-p-ethyl has been observed in rice fields in California, USA researchgate.netnih.govacs.org.

The prevalence of resistance can vary depending on the weed species and the intensity of herbicide use. Continuous use of the same herbicide or herbicides with the same mode of action in monoculture systems with minimum tillage significantly contributes to the evolution of herbicide resistance chemijournal.comisws.org.in.

Management Strategies for this compound-Resistant Weeds

Managing weeds resistant to this compound requires a multifaceted approach that integrates various control methods to reduce reliance solely on chemical control and delay the further evolution and spread of resistance growiwm.orgisws.org.inmdpi.com.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a crucial strategy for managing herbicide-resistant weeds, including those resistant to this compound growiwm.orgmdpi.comcabidigitallibrary.org. IWM involves combining multiple effective weed management tactics, including preventative, cultural, mechanical, biological, and chemical control methods growiwm.orgmdpi.com. Cultural practices play a vital role in IWM and can include optimizing planting time, using competitive crop varieties, adjusting seeding rates and row spacing, and diversifying cropping systems isws.org.inmdpi.com. Narrowing crop row spacing, for instance, can lead to early canopy closure, reducing light penetration to the soil surface and suppressing weed growth isws.org.incabidigitallibrary.org. Crop rotation can disrupt weed life cycles and reduce infestation levels mdpi.com. Allelopathic crops, such as maize, rice, sorghum, and sunflower, have shown potential in suppressing this compound-resistant Phalaris minor through the release of phytotoxic chemicals awsjournal.org. Conservation tillage and retaining crop residue can also help manage weed seed banks isws.org.in.

Chemical Control with Alternative Herbicides or Mixtures

While reducing reliance on this compound is essential, chemical control with alternative herbicides or mixtures remains a component of managing resistant populations ppqs.gov.ingrowiwm.orgcabidigitallibrary.orgscielo.br. Using herbicide mixtures with partners having different modes of action is advocated as an effective strategy to manage and delay the development of resistance scielo.brscielo.br. For example, mixtures of ACCase inhibitors with herbicides having different sites of action, such as ALS inhibitors or PSII inhibitors, have been explored for controlling resistant grass weeds ppqs.gov.incabidigitallibrary.orgscielo.brscielo.br. Studies have investigated the efficacy of mixtures containing clodinafop-propargil (ACCase inhibitor), metribuzin (B1676530) (Photosystem II inhibitor), pinoxaden (B166648) (ACCase inhibitor), and sulfosulfuron (B120094) (ALS inhibitor) against this compound-resistant Phalaris minor scielo.brscielo.br. These mixtures, particularly clodinafop-propargil + metribuzin, pinoxaden + sulfosulfuron, and pinoxaden + metribuzin, have shown effectiveness in controlling resistant populations scielo.brscielo.br. However, it is crucial to select partner herbicides with truly different modes of action to enhance the effectiveness of mixtures in delaying resistance scielo.brscielo.br. Rotating herbicides with different modes of action during and between growing seasons also helps reduce selection pressure growiwm.orgmdpi.com.

Here is a table summarizing some of the alternative herbicides and mixtures mentioned for managing this compound-resistant weeds:

| Herbicide/Mixture | Mode of Action of Components | Target Weed Species (Example) | Efficacy Against this compound-Resistant Biotypes (Example) | Source(s) |

| Clodinafop-propargil + Metribuzin | ACCase inhibitor + Photosystem II inhibitor | Phalaris minor | Effective control | scielo.brscielo.br |

| Pinoxaden + Sulfosulfuron | ACCase inhibitor + ALS inhibitor | Phalaris minor | Effective control | scielo.brscielo.br |

| Pinoxaden + Metribuzin | ACCase inhibitor + Photosystem II inhibitor | Phalaris minor | Effective control | scielo.brscielo.br |

| Metribuzin (alone or in mixture) | Photosystem II inhibitor | Phalaris minor | Reported effective against resistant populations | ppqs.gov.incabidigitallibrary.org |

| Pendimethalin | Microtubule assembly inhibitor | Phalaris minor | Good control of IPU-resistant biotypes | ppqs.gov.in |

| Pyroxasulfone | VLCFAs inhibitor | Phalaris minor, Lolium rigidum | Effective against multiple resistant populations | ppqs.gov.in |

| Mesosulfuron + Iodosulfuron | ALS inhibitors | Phalaris minor | Introduced for controlling resistant populations | ppqs.gov.in |

The use of alternative herbicides and mixtures should be part of an integrated approach, considering factors such as crop safety, potential for cross-resistance to the alternative herbicides, and the specific resistance mechanisms present in the weed population usda.govppqs.gov.infrontiersin.org.

Efficacy of Fenoxaprop in Agricultural Systems

Selective Control of Grass Weeds in Broadleaf Crops

Fenoxaprop is known for its ability to selectively target and control grass weeds in various broadleaf crops. pomais.comchemicalwarehouse.com This selectivity is attributed to the differential metabolism of the herbicide in grass weeds versus broadleaf crops. Grasses are unable to effectively metabolize this compound, leading to the inhibition of ACCase and subsequent plant death. Broadleaf crops, on the other hand, can quickly detoxify the herbicide, rendering it harmless. chemicalwarehouse.com

Studies have demonstrated the efficacy of this compound against a range of common grass weeds, including Echinochloa spp. (barnyardgrass), Digitaria spp. (crabgrass), Setaria spp. (foxtails), Eleusine indica (goosegrass), and Avena spp. (wild oats). pomais.comchemicalwarehouse.combayer.in For instance, this compound has shown effective control of Echinochloa colona and Echinochloa crus-galli. bayer.inisa-india.ingloballinker.com Its effectiveness against these grass weeds contributes significantly to reducing weed competition and minimizing yield losses in susceptible crops. bayer.in

While highly effective against grass weeds, this compound is generally ineffective against broadleaf weeds. isws.org.inisws.org.in This highlights its selective nature and the need for tank mixtures or sequential applications with broadleaf herbicides for comprehensive weed management in fields infested with both grass and broadleaf weed species. pomais.comisws.org.inisws.org.inisa-india.in

Efficacy in Specific Crop Systems

This compound's efficacy has been evaluated and demonstrated in several key agricultural crops. Its application provides a means to manage problematic grass weeds that compete with these crops for resources.

Rice (Oryza sativa L.)

This compound-p-ethyl (B1329639) is a selective post-emergent herbicide used in rice to control grass weeds. chemicalwarehouse.com Research in transplanted rice has shown that this compound-p-ethyl effectively controls Echinochloa spp., including Echinochloa glabrescens and Echinochloa crus-galli. isa-india.inisws.org.in Studies have indicated that this compound-p-ethyl at rates such as 90 and 100 g/ha can effectively reduce grassy weed populations and their dry weight in rice fields. isws.org.in For example, one study reported that this compound-p-ethyl at 86.25 g/ha resulted in lower weed density and dry weight of Echinochloa colona and Echinochloa crus-galli at 58 days after transplanting. isa-india.in The efficacy of this compound in rice can be influenced by factors such as weed growth stage and irrigation management. tropentag.denih.gov Early application at the four-leaf stage of weeds has shown high control efficacy against species like barnyardgrass, junglerice, and southern crabgrass. nih.gov

Wheat (Triticum aestivum L.)

This compound is effective against grassy weeds in wheat, such as Phalaris minor (little canary grass) and Avena ludoviciana (wild oat). isws.org.inisws.org.in Studies have shown that this compound alone can provide high levels of control for these grass species. isws.org.in For instance, this compound at 100 and 120 g/ha demonstrated 85-90% efficacy against grassy weeds in wheat. isws.org.in However, this compound is ineffective against broadleaf weeds in wheat. isws.org.inisws.org.in Tank mixtures of this compound with herbicides effective against broadleaf weeds, such as triasulfuron (B1222591) or carfentrazone, have shown improved control of complex weed flora in wheat, leading to higher grain yields. isws.org.inisa-india.in Resistance to this compound-P-ethyl in Avena fatua has been reported in some regions, highlighting the importance of herbicide resistance management strategies and the use of herbicide mixtures. sabraojournal.org

Soybeans

This compound-p-ethyl is used for the control of grass weeds in soybean crops. chemicalwarehouse.combayer.inkatyayaniorganics.com It is effective against various grassy weeds that infest soybean fields. bayer.ingloballinker.com Tank mixtures of this compound-p-ethyl with broadleaf herbicides have shown enhanced weed control efficacy in soybeans, managing both monocot and dicot weed populations. chesci.comisws.org.inthepharmajournal.comresearchgate.netcwss.in For example, a ready-mix formulation containing fomesafen, this compound, and chlorimuron-ethyl (B22764) at 327 g/ha applied as early post-emergence treatment showed high weed control efficiency for both monocot and dicot weeds and resulted in higher seed yield, comparable to hand weeding. isws.org.incwss.in Another study indicated that a ready mixture of this compound-p-ethyl, chlorimuron (B1205186) ethyl, and imazethapyr (B50286) at 200 g a.i./ha provided high efficacy against monocot weeds in soybean. thepharmajournal.com

Cotton

This compound-p-ethyl is also utilized for grass weed control in cotton. chemicalwarehouse.combayer.ingloballinker.comkatyayaniorganics.com It is effective against grassy weeds that compete with cotton plants. bayer.ingloballinker.com Research has explored the efficacy of this compound-p-ethyl alone and in combination with other herbicides for weed management in cotton. amazonaws.comafjbs.comafjbs.com Studies have shown that this compound-p-ethyl can be an efficient and economical option for weed management in Bt cotton when followed by inter-culturing and hand weeding. amazonaws.com A combination of pyrithiobac-sodium, haloxyfop-R-methyl, and this compound-p-ethyl in a ready-mix formulation has demonstrated effective control of weeds, leading to increased cotton yield. afjbs.comafjbs.com

Peanuts

This compound has been evaluated for its efficacy in controlling grass weeds in peanut crops. botanyjournals.comallenpress.com Studies indicate that this compound can suppress the growth of various grass weeds in peanut plantations, including Eleusine indica, Cynodon dactylon, Paspalum conjugatum, Setaria plicata, and Digitaria ciliaris. botanyjournals.com Research suggests that this compound at certain doses can reduce the population of grass weeds and contribute to higher peanut yields compared to untreated control plots. botanyjournals.com Early postemergence applications of this compound have been found to provide excellent control of southern crabgrass in peanuts. allenpress.com While this compound is registered for use in peanuts, its widespread use by peanut producers may vary. allenpress.com

This compound: Efficacy in Agricultural Systems

This compound is a post-emergence herbicide primarily utilized for the control of annual and perennial grasses in various crops. herts.ac.uk It functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis essential for weed growth and development. herts.ac.ukbayer.inawiner.com this compound-P-ethyl is the R-isomer of the chiral this compound molecule and is the active form used in many herbicidal products. herts.ac.uk Its efficacy is influenced by factors such as the target weed species and growth stage, application rates and timing, and environmental conditions.

This compound-P-ethyl has demonstrated efficacy in controlling a range of grass weeds in several agricultural systems, including cereals and broadleaf crops. herts.ac.ukbayer.inawiner.comkrishibazaar.ingloballinker.comzenithcropsciences.com Its selective nature allows for the control of grassy weeds without causing significant harm to susceptible broadleaf crops. krishibazaar.in

Barley

This compound-P-ethyl is a post-emergence herbicide used for the control of grass weeds in barley. epa.govfmc-agro.co.uk It is effective against weeds such as wild oats, black-grass, and rough-stalked meadow-grass. fmc-agro.co.ukfas.scot Studies have shown that this compound-P-ethyl, particularly in formulations with safeners like Mefenpyr-diethyl, can provide high efficacy rates (80-100%) against annual grass weed species such as Snowdenia polystachya, Avena fatua, Phalaris paradoxa, and Setaria pumila in malt (B15192052) barley. researchgate.net Application is typically recommended between the crop's 2-fully expanded leaf stage and before the 1st node detectable stage. fmc-agro.co.uk Applying this compound-P-ethyl at a rate of 1 lit/ha in combination with a safener has been recommended for controlling annual grass weeds in malt barley, demonstrating a yield advantage over untreated checks. researchgate.net While effective against susceptible grass weeds in the 1-leaf to 2-tiller stage, blackgrass can be controlled up to the advanced tillering stage. epa.gov

Onion

This compound-P-ethyl has shown effectiveness in managing grassy weeds in onion crops. bayer.inkrishibazaar.ingloballinker.comisws.org.inisws.org.in Research indicates that this compound-P-ethyl can significantly reduce the density and dry weight of major weed species in onion fields, leading to increased yield attributes and bulb yield compared to unweeded areas. isws.org.inisws.org.in Specific studies have shown that this compound-P-ethyl at a rate of 78.75 g/ha resulted in maximum onion bulb yield compared to lower rates. isws.org.inisws.org.in This herbicide has also been reported not to cause phytotoxic effects on the onion crop at tested rates. isws.org.inisws.org.in

Groundnut (Arachis hypogaea L.)

This compound-P-ethyl is recognized as a selective herbicide for controlling weeds in groundnut cultivation. eprajournals.com It is effective against various grassy weeds, including Echinochloa species, Digitaria species, and Dactyloctenium species. bayer.inresearchgate.netcabidigitallibrary.orgresearchjournal.co.inbotanyjournals.com Studies have shown that this compound-P-ethyl can significantly reduce grassy weed populations and dry matter production in groundnut fields. researchgate.netcabidigitallibrary.orgresearchjournal.co.in Application of this compound-P-ethyl at rates such as 875 ml/ha has been found to significantly reduce the total number of grassy weed flora and weed dry matter in groundnut at various stages of crop growth, leading to higher groundnut yield. cabidigitallibrary.orgresearchjournal.co.in Combinations of this compound-P-ethyl with other herbicides like Imazethapyr have also shown high weed control efficiency and increased yield in groundnut. researchgate.net this compound-P-ethyl applied at doses between 1.50 and 3.00 l/ha has been shown to suppress the growth of several grass and some broadleaf weeds in peanut plantations without causing poisoning symptoms or affecting crop growth and yield. botanyjournals.com

Influence of Application Rates and Timing on Efficacy

The efficacy of this compound is significantly influenced by the application rate and the growth stage of the target weeds and the crop. Applying the herbicide to young, vigorously growing weeds is generally recommended for best control. epa.gov For susceptible grass weeds in barley, control is effective at the 1-leaf to 2-tiller stage, while blackgrass can be controlled up to advanced tillering. epa.gov In groundnut, applying this compound-P-ethyl when weeds are at the 2-4 leaf stage is suggested. bayer.in For onion, application when weeds are at the 3-4 leaf stage is recommended. bayer.in

Higher application rates of this compound-P-ethyl have been shown to result in better weed control and increased crop yield in certain cases. In onion, an application rate of 78.75 g/ha was found to be more effective in increasing bulb yield compared to lower rates of 56.25 and 67.50 g/ha. isws.org.inisws.org.in Similarly, in groundnut, a higher rate of 875 ml/ha significantly reduced weed flora and dry matter compared to a lower rate of 625 ml/ha, leading to the highest groundnut yield. cabidigitallibrary.orgresearchjournal.co.in

The timing of application relative to weed growth stage is crucial. Delayed application can lead to reduced weed control efficacy. nih.gov For instance, in rice, delaying application of this compound + ethoxysulfuron (B163688) from the four-leaf to the six-leaf stage of barnyardgrass reduced control significantly. nih.gov Conversely, applying herbicides at earlier weed stages generally provides higher weed control efficacy and potentially higher crop yields. redalyc.orgtropentag.de

Factors Affecting this compound Efficacy (e.g., environmental conditions, soil type)

Environmental conditions play a significant role in the efficacy of this compound. Factors such as temperature, precipitation, relative humidity, and soil moisture can directly and indirectly affect herbicide absorption, penetration, translocation, and detoxification within the plant. mdpi.comscielo.br Optimal environmental conditions during and after application are essential for maximizing effectiveness. mdpi.com

Under very dry conditions, this compound has been found to be ineffective regardless of the weed growth stage. cambridge.org Reduced efficacy of this compound has been specifically detected under drought stress conditions for certain weed species. mdpi.com Rainfall shortly after application can also reduce weed control. epa.gov

Soil type can influence the efficacy of herbicides, although this compound is primarily absorbed through the foliage rather than the roots, suggesting it works independently of soil type in this regard. globallinker.com However, soil moisture, as an environmental factor, is crucial for optimal weed growth and herbicide uptake and action. fmc-agro.co.uk

Physiological factors within the plant, such as the activity of enzymes involved in herbicide detoxification, can also impact this compound efficacy. mdpi.com

Interactive Data Tables:

| Crop | Target Weeds (Examples) | Application Timing (General) | Key Findings on Efficacy | Source(s) |

| Barley | Wild oats, Black-grass, Rough-stalked meadow-grass, Avena fatua, Phalaris paradoxa | Post-emergence (e.g., 2-leaf to before 1st node) | Effective control of annual grasses (80-100% efficacy with safener). researchgate.net Control of susceptible grass weeds (1-leaf to 2-tiller). epa.gov Yield advantage observed. researchgate.net | epa.govfmc-agro.co.ukfas.scotresearchgate.net |

| Onion | Grassy weeds (e.g., Echinochloa colonum) | Post-emergence (e.g., 3-4 leaf stage of weeds) | Reduces weed density and dry weight. isws.org.inisws.org.in Increases bulb yield. isws.org.inisws.org.in No significant phytotoxicity observed at tested rates. isws.org.inisws.org.in | bayer.inkrishibazaar.ingloballinker.comisws.org.inisws.org.in |

| Groundnut | Echinochloa spp., Digitaria spp., Dactyloctenium spp. | Post-emergence (e.g., 2-4 leaf stage of weeds) | Effective against grassy weeds. bayer.inresearchgate.netcabidigitallibrary.orgresearchjournal.co.inbotanyjournals.com Significantly reduces weed populations and dry matter. researchgate.netcabidigitallibrary.orgresearchjournal.co.in Leads to higher groundnut yield. cabidigitallibrary.orgresearchjournal.co.in | bayer.ineprajournals.comresearchgate.netcabidigitallibrary.orgresearchjournal.co.inbotanyjournals.com |

| Factor Affecting Efficacy | Influence on this compound Efficacy | Source(s) |

| Environmental Conditions | Affects absorption, penetration, translocation, and detoxification. mdpi.comscielo.br Essential for optimal performance. mdpi.com | mdpi.comscielo.br |

| Drought Stress | Can lead to reduced efficacy. mdpi.com Ineffective under very dry conditions. cambridge.org | mdpi.comcambridge.org |

| Rainfall | Rainfall within 1 hour of application may reduce control. epa.gov | epa.gov |

| Weed Growth Stage | Most effective on young, vigorously growing weeds. epa.gov Delayed application reduces efficacy. nih.gov | epa.govnih.gov |

| Application Rate | Higher rates can lead to better weed control and yield in some crops. isws.org.inisws.org.incabidigitallibrary.orgresearchjournal.co.in | isws.org.inisws.org.incabidigitallibrary.orgresearchjournal.co.in |

Interactions of Fenoxaprop with Other Agrochemicals

Synergistic Effects in Herbicide Mixtures

Synergism occurs when the combined effect of herbicides in a mixture is greater than the predicted effect based on each herbicide applied separately. msstate.edu

Enhanced Weed Control Spectrum

Mixing a herbicide that primarily controls grasses, such as fenoxaprop, with a herbicide active on broadleaf weeds can broaden the weed control spectrum. researchgate.net For instance, tank mixing bispyribac-sodium (B1667525) with This compound-p-ethyl (B1329639) has been shown to improve broad-spectrum weed control compared to their individual applications. cabidigitallibrary.org This combination resulted in excellent control of weeds like Echinochloa colona and Fimbristylis miliacea, indicating a synergistic effect in controlling these specific weeds. cabidigitallibrary.org Mixtures of ALS inhibitor herbicides with this compound, when applied at optimum doses, have also enabled greater weed control in rice. researchgate.net

Overcoming Herbicide Resistance

Herbicide mixtures can play a role in managing herbicide resistance. Applying two or more compatible herbicides with different modes of action that are effective on the target weed is a recommended strategy. croplife.org.au While mixtures and sequences can have short-term benefits in resistance mitigation, they may not be a sustainable long-term solution on their own. ahdb.org.uk

Antagonistic Effects in Herbicide Mixtures

Antagonism occurs when the effect of herbicides in a mixture is less than the predicted effect based on each herbicide applied separately. msstate.edu Antagonism is reported to occur more frequently than synergism, particularly when herbicides from different chemical families are combined. scielo.brresearchgate.net

Mechanisms of Antagonism

Antagonistic interactions can be attributed to several mechanisms. One mechanism is biochemical antagonism, where one chemical reduces the amount of herbicide reaching the site of action. msstate.edu This can happen through changes in the rate of absorption, translocation, or metabolism of one herbicide due to the presence of another. scielo.brmsstate.edu For example, increased metabolism of one herbicide due to the presence of another in the mixture can lead to antagonism. scielo.br

Physiological antagonism occurs when two herbicides counteract each other due to having opposite effects, often related to their modes of action. msstate.edu Chemical antagonism involves a chemical reaction between herbicides in the mixture. msstate.edu Physical incompatibilities in the spray tank, such as the formation of precipitates, can also lead to antagonism by affecting the spray solution. revistacultivar.comawsjournal.org

Studies have shown that mixtures of ACCase inhibitors like this compound with ALS inhibitors or herbicides with other mechanisms of action can result in antagonism for weed control. scielo.br For instance, mixtures of this compound-P-ethyl with imazethapyr (B50286), bispyribac-sodium, quinclorac, and penoxsulam (B166495) resulted in antagonism in controlling Echinochloa crus-galli. scielo.br The control of barnyardgrass (Echinochloa crus-galli) was reduced when this compound was tank-mixed with triclopyr, bensulfuron, halosulfuron, and carfentrazone. cabidigitallibrary.org

Data Table 1: Examples of Antagonistic Interactions with this compound in Rice

| This compound Mixed With | Target Weed | Observed Interaction | Source |

| Imazethapyr | Echinochloa crus-galli | Antagonism | scielo.br |

| Bispyribac-sodium | Echinochloa crus-galli | Antagonism | scielo.br |

| Quinclorac | Echinochloa crus-galli | Antagonism | scielo.br |

| Penoxsulam | Echinochloa crus-galli | Antagonism | scielo.br |

| Halosulfuron-methyl | Barnyardgrass | Antagonism | researchgate.netcabidigitallibrary.org |

| Bensulfuron | Barnyardgrass | Antagonism | researchgate.netcabidigitallibrary.org |

| Carfentrazone | Barnyardgrass | Antagonism | researchgate.netcabidigitallibrary.org |

| Triclopyr | Barnyardgrass | Antagonism | researchgate.netcabidigitallibrary.org |

| Chlorimuron-ethyl (B22764) + Metsulfuron-methyl (B1676535) | Echinochloa colona | Antagonism | isws.org.in |

The rate of this compound can also influence the interaction; increasing the rate of this compound in mixtures with bentazon or propanil (B472794) + molinate (B1677398) shifted the interaction from additive to antagonistic in barnyardgrass control. researchgate.netcabidigitallibrary.org

Mitigation Strategies for Antagonism

Several strategies can be employed to mitigate herbicide antagonism in mixtures involving this compound. Applying herbicides in sequence rather than as a tank mix can sometimes avoid antagonistic effects. isws.org.in For example, sequential application of this compound or cyhalofop (B1662147) followed by chlorimuron-ethyl + metsulfuron-methyl was found to give effective broad-spectrum weed control where tank mixing resulted in antagonism. isws.org.in

Increasing the herbicide rate can sometimes overcome antagonism. msstate.edu Adjuvants, such as crop oil concentrate and methylated seed oil, can potentially reduce antagonism by increasing herbicide absorption. msstate.edu Buffering agents can also help if the antagonism is due to chemical incompatibility related to spray solution pH. msstate.edu Applying the mixture immediately after tank mixing may also help avoid antagonism. msstate.edu The use of fully recommended herbicide rates in mixtures is advised to reduce the risk of resistance evolution, which can be exacerbated by reduced efficacy due to antagonism. researchgate.net

Ecotoxicological and Environmental Impact Research

Impact on Non-Target Organisms

Studies have investigated the toxicity of fenoxaprop and its formulations to a range of non-target organisms, including aquatic life, terrestrial plants, earthworms, birds, and mammals.

Aquatic Organisms (Fish, Invertebrates, Algae)

This compound-p-ethyl (B1329639) is considered toxic to fish and aquatic invertebrates. wisconsin.govherts.ac.ukfmc.com It is also described as very toxic to aquatic life with long-lasting effects. wisconsin.gov The risk to these organisms is primarily associated with accidental spills or runoff entering waterways. wisconsin.gov

Data from toxicity tests on aquatic organisms include:

Rainbow trout (Oncorhynchus mykiss): 96-hour LC50 = 0.39 mg/l for technical material. fao.orgfao.org Another source indicates a 96-hour LC50 of 3.83 mg/l for a this compound-p-ethyl 69 g/l EW formulation. fmc.com

Bluegill sunfish (Lepomis macrochirus): LC50 = 0.58 mg/l. bmbri.ca Another study reported 310 ppb (0.31 mg/l). epa.gov

Pumpkinseed sunfish: 360 ppb (0.36 mg/l). epa.gov

Brown trout: 180 ppb (0.18 mg/l). epa.gov

Daphnids (Daphnia magna): 48-hour LC50 = 3.1 mg/l. fmc.com Another source indicates 3.18 ppm (3.18 mg/l). epa.gov this compound-p-ethyl has moderate acute and chronic toxicity to Daphnia magna. herts.ac.uk

Mysid shrimp (Mysidopsis bahia): The 96% technical formulation is very highly toxic to shrimp. epa.gov The most sensitive aquatic species is considered to be Mysid shrimp. epa.govepa.gov

Oysters: Highly toxic. epa.gov

Green algae (Desmodesmus subspicatus): 72-hour EC50 = 1.85 mg/l. fmc.com

Selenastrum capricornutum: EC50 values of 0.65 ppm and 0.43 ppm for technical and formulated products, respectively, have been reported. epa.gov Another source lists EC50 values of 0.34 ppm and 34.00 ppm. epa.gov

Duckweed (Lemna gibba): 7-day LC50 = 4.3 mg/l and 7-day NOEC = 0.98 mg/l. fmc.com

This compound-ethyl (B166152) is dispersible (soluble) in water. wisconsin.gov While it tends not to be persistent in soils, it may persist in water systems under certain conditions. herts.ac.ukherts.ac.uk

Terrestrial Non-Target Plants

This compound is a grass-selective herbicide and does not typically impact broad-leaved plants. wisconsin.gov However, non-target native grasses could be affected. wisconsin.gov Studies indicate that monocot plants, particularly those in the Gramineae family, are the most sensitive to this compound-ethyl. epa.govepa.gov Off-target movement, such as via aerial drift and runoff, is expected to adversely affect non-target monocot terrestrial plants. epa.govepa.gov

Earthworms

This compound-P-ethyl has shown moderate toxicity for earthworms. herts.ac.uk In a 14-day acute toxicity test using Eisenia fetida, this compound-ethyl showed low toxicity with an LC50 value of 322.9 µg g⁻¹. nih.govresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org The presence of biochar in soil has been shown to significantly reduce the toxicity of this compound-ethyl to earthworms, increasing the LC50 value to above 1000 µg g⁻¹. royalsocietypublishing.org

Avian Species

This compound-P-ethyl has a low acute oral toxicity for birds. herts.ac.uk It is considered practically non-toxic to birds, with a bobwhite quail LD50 of >2000 mg/kg. bmbri.ca Another source lists the bobwhite quail LD50 as >2250 mg/kg fmc.com and >2510 mg/kg epa.gov. The Mallard duck avian dietary toxicity is >5620 mg/kg. epa.gov this compound-ethyl does not appear to impair avian reproduction, with NOELs for reproductive effects in Bobwhite quail at 30 ppm and Mallard duck at 180 ppm. epa.gov

Mammalian Species

This compound-P-ethyl has moderate toxicity for mammals. herts.ac.uk Some sources indicate that this chemical could show some impacts to mammals. wisconsin.gov Long-term chronic accidental exposure to livestock could potentially cause tumors. wisconsin.gov Studies with rats indicate that orally administered this compound-P-ethyl is rapidly absorbed, distributed, and eliminated. publications.gc.ca this compound-ethyl was not found to be bioaccumulative in these studies. publications.gc.ca While this compound-ethyl did not induce an oncogenic response in long-term rat and mouse studies and did not significantly impair reproductive ability in a two-generation rat study, effects on the kidney and liver, as well as reductions in body weight, have been observed in animal studies with increasing dose and duration of exposure. epa.govpublications.gc.ca The mammalian LD50 for rats is 3150-4000 mg/kg, and for mice, it is >5000 mg/kg. bmbri.ca Another LD50 for rats is listed as 2565 mg/kg. noaa.gov

Persistence and Mobility in Environmental Compartments

This compound-P-ethyl tends not to be persistent in soils under aerobic conditions and is rapidly converted to this compound-P, which has low to moderate persistence. herts.ac.ukpublications.gc.ca The half-life of this compound in soils is reported as 9 days under aerobic conditions and 30 days under anaerobic conditions. wisconsin.gov Other sources report a typical aerobic soil degradation DT50 of 0.36 days herts.ac.uk and 5 days herts.ac.uk. This compound-ethyl hydrolyzes rapidly in soil with high water content, with half-lives less than 2 days. nih.gov The metabolite this compound can persist longer in soil, with estimated half-lives of 56.9 days in control soil and 1.5 days in biochar-amended soil in one study. nih.govroyalsocietypublishing.org Biochar has been shown to restrain the formation and promote the dissipation of this compound in soil. nih.govroyalsocietypublishing.org

This compound-P-ethyl is considered immobile in soils wisconsin.gov, has low mobility in soil fmc.comresearchgate.net, and has little potential for leaching epa.govnoaa.gov. This compound-P, the metabolite, has medium to low mobility. publications.gc.ca

In water systems, this compound-ethyl may persist under certain conditions. herts.ac.ukherts.ac.uk Hydrolysis of this compound-P-ethyl and this compound-P is pH dependent. publications.gc.ca this compound-ethyl is photo-transformed in water. publications.gc.ca

Long-term transport through the atmosphere is not expected due to low vapor pressures. publications.gc.ca this compound-ethyl does not bioaccumulate significantly. wisconsin.govfmc.com

Here are some data tables summarizing the ecotoxicological effects and environmental fate properties of this compound-P-ethyl:

| Organism Type | Species | Test | Result | Citation |

| Aquatic (Fish) | Rainbow trout | 96-h Acute | LC50 = 0.39 mg/l (technical) | fao.orgfao.org |

| Rainbow trout | 96-h Acute | LC50 = 3.83 mg/l (69 g/l EW formulation) | fmc.com | |

| Bluegill sunfish | LC50 | 0.58 mg/l | bmbri.ca | |

| Bluegill sunfish | LC50 | 0.31 mg/l (310 ppb) | epa.gov | |

| Pumpkinseed sunfish | LC50 | 0.36 mg/l (360 ppb) | epa.gov | |

| Brown trout | LC50 | 0.18 mg/l (180 ppb) | epa.gov | |

| Aquatic (Invertebrates) | Daphnia magna | 48-h Acute | LC50 = 3.1 mg/l | fmc.com |

| Daphnia magna | LC50 | 3.18 mg/l (3.18 ppm) | epa.gov | |

| Mysid shrimp | Acute | Very highly toxic | epa.gov | |

| Oysters | Acute | Highly toxic | epa.gov | |

| Aquatic (Algae) | Green algae (Desmodesmus subspicatus) | 72-h EC50 | 1.85 mg/l | fmc.com |

| Selenastrum capricornutum | EC50 | 0.65 ppm, 0.43 ppm | epa.gov | |

| Selenastrum capricornutum | EC50 | 0.34 ppm, 34.00 ppm | epa.gov | |

| Aquatic (Plants) | Duckweed (Lemna gibba) | 7-day LC50 | 4.3 mg/l | fmc.com |

| Duckweed (Lemna gibba) | 7-day NOEC | 0.98 mg/l | fmc.com | |

| Terrestrial (Earthworms) | Eisenia fetida | 14-day Acute | LC50 = 322.9 µg g⁻¹ | nih.govresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org |

| Terrestrial (Birds) | Bobwhite quail | Acute Oral | LD50 > 2250 mg/kg | fmc.com |

| Bobwhite quail | Acute Oral | LD50 > 2510 mg/kg | epa.gov | |

| Bobwhite quail | Reproduction | NOEL = 30 ppm | epa.gov | |

| Mallard duck | Dietary | >5620 mg/kg | epa.gov | |

| Mallard duck | Reproduction | NOEL = 180 ppm | epa.gov | |

| Terrestrial (Mammals) | Rat | Oral | LD50 = 3150-4000 mg/kg | bmbri.ca |

| Rat | Oral | LD50 = 2565 mg/kg | noaa.gov | |

| Mouse | Oral | LD50 > 5000 mg/kg | bmbri.ca |

| Environmental Compartment | Property | Result | Citation |

| Soil | Aerobic DT50 | 0.36 days (typical) | herts.ac.uk |

| Aerobic DT50 | 5 days | herts.ac.uk | |

| Aerobic Half-life | 9 days | wisconsin.gov | |

| Anaerobic Half-life | 30 days | wisconsin.gov | |

| Mobility | Immobile | wisconsin.gov | |

| Mobility | Low mobility | fmc.comresearchgate.net | |

| Leaching Potential | Little potential | epa.govnoaa.gov | |

| Water | Persistence | May persist under certain conditions | herts.ac.ukherts.ac.uk |

| Hydrolysis | pH dependent | publications.gc.ca | |

| Phototransformation | Occurs | publications.gc.ca | |

| Atmosphere | Transport | Not expected (low vapor pressure) | publications.gc.ca |

| Biota | Bioaccumulation | Does not bioaccumulate significantly | wisconsin.govfmc.com |

Soil Leaching Potential

The potential for this compound to leach through soil is a key factor in assessing its risk to groundwater. Studies indicate that this compound-ethyl is not normally persistent in soil systems. herts.ac.uk Based on its physicochemical properties, it is not expected to leach to groundwater. herts.ac.uk Environmental fate studies have shown that this compound-ethyl was slightly mobile in various soil types, including loamy sand and silt loam soils, as well as in aquatic sediment (clay). epa.gov This limited mobility suggests a low potential for leaching to groundwater. epa.gov Soil binding appears to play a major role in the fate of this compound in soil. epa.gov